molecular formula C13H18N2O B577889 N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide CAS No. 1224049-74-4

N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide

Cat. No.: B577889
CAS No.: 1224049-74-4
M. Wt: 218.3
InChI Key: JLJOIJXCDPHOAY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide is a chemical compound with the molecular formula C13H18N2O It is characterized by the presence of a pyrrolidine ring attached to a benzamide structure, with two methyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide typically involves the reaction of 4-(pyrrolidin-3-yl)benzoic acid with dimethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce the production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-(pyrrolidin-2-YL)benzamide: Similar structure with the pyrrolidine ring attached at a different position.

    N,N-Dimethyl-4-(piperidin-3-YL)benzamide: Contains a piperidine ring instead of a pyrrolidine ring.

    N,N-Dimethyl-4-(morpholin-3-YL)benzamide: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

N,N-Dimethyl-4-(pyrrolidin-3-YL)benzamide is unique due to the specific positioning of the pyrrolidine ring and the presence of dimethyl groups on the amide nitrogen. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N,N-dimethyl-4-pyrrolidin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-15(2)13(16)11-5-3-10(4-6-11)12-7-8-14-9-12/h3-6,12,14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJOIJXCDPHOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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